molecular formula C20H17N5O2S B3564925 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide

Cat. No.: B3564925
M. Wt: 391.4 g/mol
InChI Key: ALALQULINJGFPP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Attachment of Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction between the benzothiazole derivative and a suitable pyrimidine precursor.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is incorporated via a nucleophilic substitution reaction.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylamino)-N-(2-hydroxyphenyl)-4-methylpyrimidine-5-carboxamide
  • 2-(1,3-Benzothiazol-2-ylamino)-N-(2-chlorophenyl)-4-methylpyrimidine-5-carboxamide
  • 2-(1,3-Benzothiazol-2-ylamino)-N-(2-nitrophenyl)-4-methylpyrimidine-5-carboxamide

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-13(18(26)23-14-7-3-5-9-16(14)27-2)11-21-19(22-12)25-20-24-15-8-4-6-10-17(15)28-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALALQULINJGFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide

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